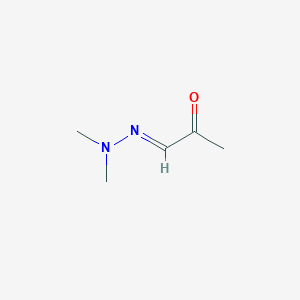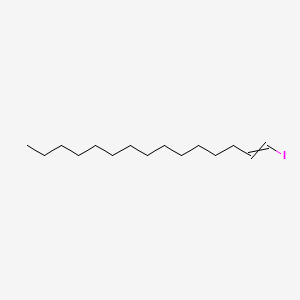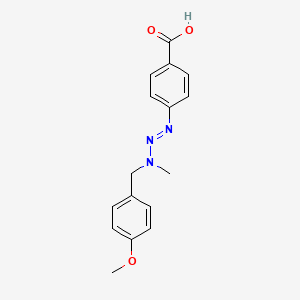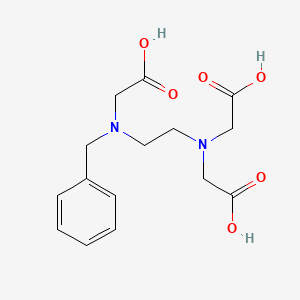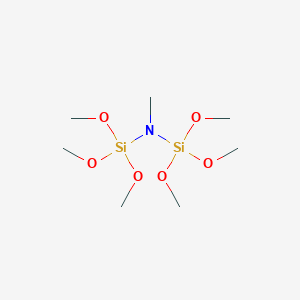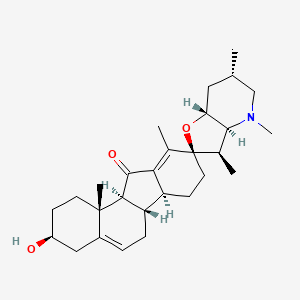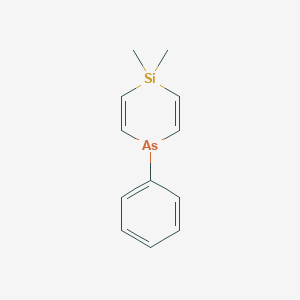
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is an organoarsenic compound that features a unique structure combining arsenic and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline typically involves the reaction of phenylsilane with an arsenic-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in the synthesis include phenylsilane, arsenic trichloride, and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
Oxidation: Arsenic oxides and silicon-containing byproducts.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-silasiline: Similar structure but with silicon instead of arsenic.
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-germasiline: Contains germanium instead of arsenic.
Uniqueness
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is unique due to the presence of both arsenic and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
65998-00-7 |
|---|---|
Molekularformel |
C12H15AsSi |
Molekulargewicht |
262.25 g/mol |
IUPAC-Name |
4,4-dimethyl-1-phenyl-1,4-arsasiline |
InChI |
InChI=1S/C12H15AsSi/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI-Schlüssel |
NSPPWHVUXCGXTP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C=C[As](C=C1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


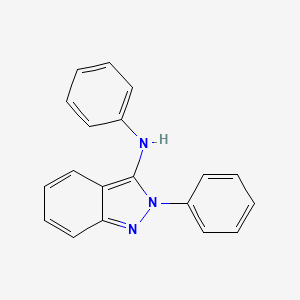
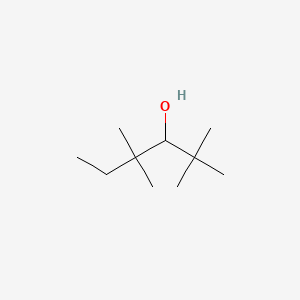
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

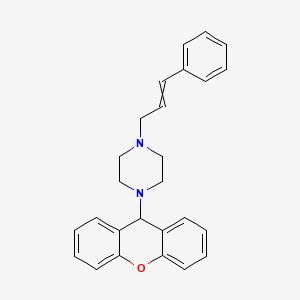

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
